molecular formula C33H30N2O6 B11611033 [3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

[3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone

Cat. No.: B11611033
M. Wt: 550.6 g/mol
InChI Key: LWEDEMYOOUAYRQ-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound that features a unique combination of furan, trimethoxyphenyl, and dibenzo[b,e][1,4]diazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and trimethoxyphenyl intermediates, followed by their coupling with the dibenzo[b,e][1,4]diazepine core. Key steps include:

  • Formation of the furan ring : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Synthesis of the trimethoxyphenyl moiety : This involves the methylation of phenolic compounds using methylating agents like dimethyl sulfate or methyl iodide.
  • Coupling reactions : The intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone undergoes various chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form furanones under oxidative conditions.
  • Reduction : The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
  • Substitution : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide.
  • Reducing agents : Sodium borohydride, lithium aluminum hydride.
  • Catalysts : Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include oxidized furan derivatives, reduced dihydro compounds, and various substituted aromatic derivatives.

Scientific Research Applications

3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Medicine : Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
  • Industry : Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3-(furan-2-yl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone stands out due to its unique combination of structural features, which confer specific chemical reactivity and potential biological activity. Its multi-functional nature allows for diverse applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C33H30N2O6

Molecular Weight

550.6 g/mol

IUPAC Name

5-benzoyl-9-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H30N2O6/c1-38-28-18-22(19-29(39-2)32(28)40-3)31-30-24(16-21(17-26(30)36)27-14-9-15-41-27)34-23-12-7-8-13-25(23)35(31)33(37)20-10-5-4-6-11-20/h4-15,18-19,21,31,34H,16-17H2,1-3H3

InChI Key

LWEDEMYOOUAYRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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